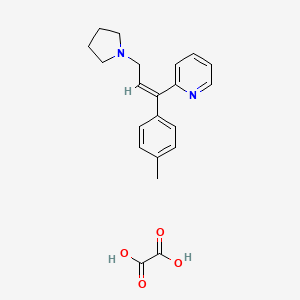
(Z)-Triprolidine Oxalate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Triprolidine Oxalate Salt is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergic reactions and symptoms such as hay fever, urticaria, and rhinitis. The compound is a salt form of triprolidine, which is an H1 receptor antagonist, meaning it blocks the action of histamine at the H1 receptor sites, thereby reducing allergic symptoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Triprolidine Oxalate Salt typically involves the reaction of triprolidine with oxalic acid. The process begins with the preparation of triprolidine, which is synthesized through a series of chemical reactions starting from pyridine derivatives. The final step involves the reaction of triprolidine with oxalic acid to form the oxalate salt. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the salt, followed by filtration and purification steps to isolate the pure compound.
化学反应分析
Types of Reactions
(Z)-Triprolidine Oxalate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-Triprolidine Oxalate Salt is used as a reference compound in analytical studies and as a reagent in various chemical reactions. Its well-defined structure makes it a valuable tool for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound is used to study the effects of H1 receptor antagonists on cellular processes. It serves as a model compound for investigating the role of histamine in allergic reactions and other physiological processes.
Medicine
Medically, this compound is used in the formulation of antihistamine medications. It is effective in alleviating symptoms of allergies and is often included in combination therapies for enhanced efficacy.
Industry
In the pharmaceutical industry, the compound is used in the development and production of allergy medications. Its stability and efficacy make it a preferred choice for inclusion in various formulations.
作用机制
(Z)-Triprolidine Oxalate Salt exerts its effects by blocking the H1 histamine receptors. Histamine is a compound released during allergic reactions that binds to H1 receptors, causing symptoms such as itching, swelling, and redness. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include the H1 receptors located on the surface of various cells, including those in the respiratory tract and skin.
相似化合物的比较
Similar Compounds
Diphenhydramine: Another H1 receptor antagonist used for similar indications.
Chlorpheniramine: A widely used antihistamine with similar effects.
Loratadine: A non-sedating antihistamine used for allergy relief.
Uniqueness
(Z)-Triprolidine Oxalate Salt is unique in its specific binding affinity for H1 receptors and its efficacy in reducing allergic symptoms. Compared to other antihistamines, it may offer different pharmacokinetic properties, such as onset of action and duration of effect, making it suitable for specific therapeutic applications.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;3-1(4)2(5)6/h2-3,6-12H,4-5,13-15H2,1H3;(H,3,4)(H,5,6)/b18-11-; |
InChI 键 |
QZMZFLHINGHPPE-VVTVMFAVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.C(=O)(C(=O)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


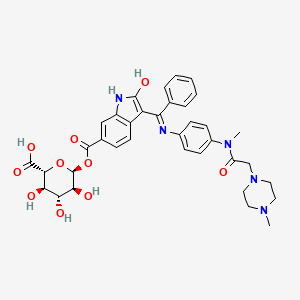

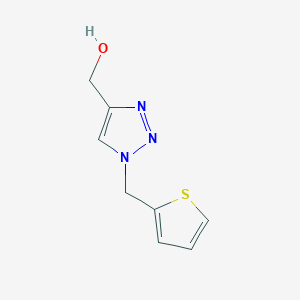
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
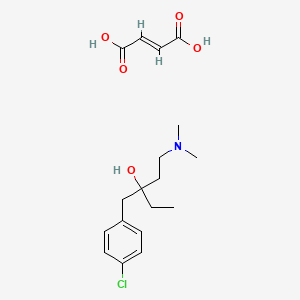
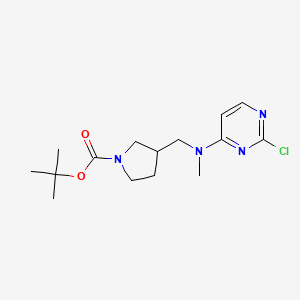
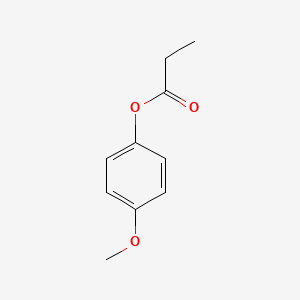
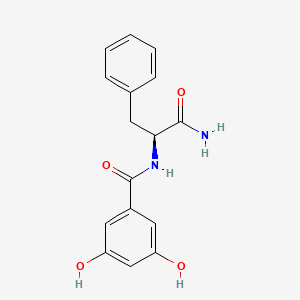

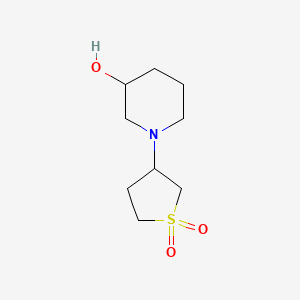
methylphosphonic acid](/img/structure/B15294742.png)
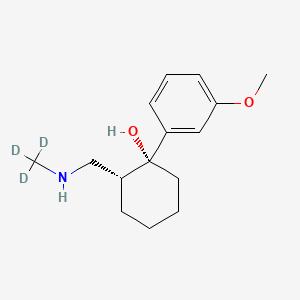
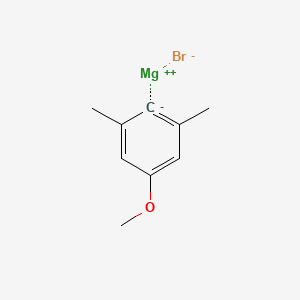
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
